molecular formula C16H19ClN4O2 B6444847 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine CAS No. 2640967-38-8

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine

Cat. No. B6444847
CAS RN: 2640967-38-8
M. Wt: 334.80 g/mol
InChI Key: ZXJLHHHVJROWSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine, also known as CPPMMP, is an organic compound that has been studied extensively due to its potential applications in medicinal chemistry. CPPMMP is a small molecule that is composed of a piperidine and a pyrimidine moiety, which makes it an attractive target for drug development. CPPMMP has a wide range of biological activities, including anti-inflammatory, anti-cancer, and antifungal properties. In addition, CPPMMP has been studied for its ability to modulate the activity of several enzymes, such as protein kinases and phospholipases.

Scientific Research Applications

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine has been studied extensively for its potential applications in medicinal chemistry. 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine has been found to have anti-inflammatory, anti-cancer, and antifungal activities. In addition, 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine has been studied for its ability to modulate the activity of several enzymes, such as protein kinases and phospholipases. 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine has also been used as a tool to study the structure-activity relationships of small molecules.

Mechanism of Action

The mechanism of action of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine is not yet fully understood. However, it is believed that 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine binds to certain cellular targets and modulates their activity. 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine has been found to bind to several enzymes, including protein kinases and phospholipases, and inhibit their activity. In addition, 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine has been shown to interact with several other cellular targets, including transcription factors and receptors.
Biochemical and Physiological Effects
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine has been found to have a wide range of biochemical and physiological effects. 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine has been found to have anti-inflammatory, anti-cancer, and antifungal activities. In addition, 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine has been found to modulate the activity of several enzymes, including protein kinases and phospholipases. 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine has also been found to interact with several other cellular targets, including transcription factors and receptors.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine for lab experiments include its ease of synthesis, its wide range of biological activities, and its ability to modulate the activity of several enzymes. The limitations of using 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine for lab experiments include its lack of water solubility and its limited availability.

Future Directions

For the study of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine include further exploration of its mechanism of action, its potential applications in medicinal chemistry, and its ability to modulate the activity of several enzymes. In addition, further research should be conducted to explore the potential of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine as a therapeutic agent, as well as its ability to interact with other cellular targets. Finally, further studies should be conducted to develop new synthesis methods for 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine and to explore its potential as a tool to study the structure-activity relationships of small molecules.

Synthesis Methods

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine can be synthesized using a variety of methods, including a reductive amination reaction. In this method, a piperidine and a pyrimidine moiety are reacted with a reducing agent, such as sodium cyanoborohydride, to form a Schiff base intermediate. The Schiff base intermediate is then reduced to form the desired product. This method is relatively simple and efficient and has been used to synthesize 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-4-methoxypyrimidine in high yields.

properties

IUPAC Name

2-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-4-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN4O2/c1-22-15-3-7-19-16(20-15)21-8-4-12(5-9-21)11-23-14-2-6-18-10-13(14)17/h2-3,6-7,10,12H,4-5,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJLHHHVJROWSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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